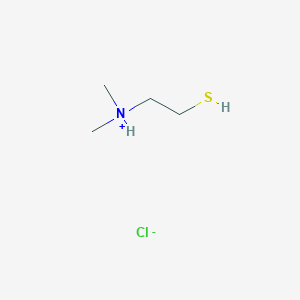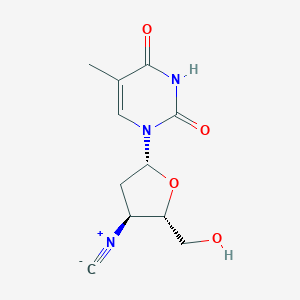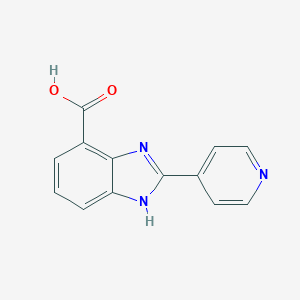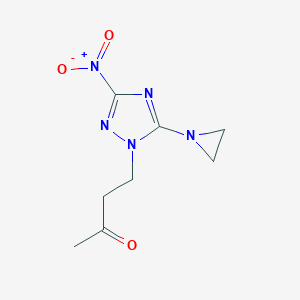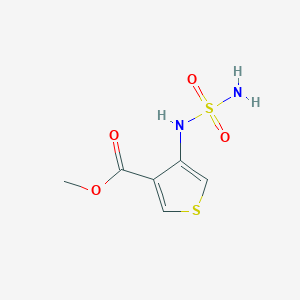![molecular formula C9H11N3OS B050014 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine CAS No. 116966-36-0](/img/structure/B50014.png)
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine, also known as EPTA, is a synthetic compound that has been of interest to the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood. However, studies have suggested that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine may prevent cancer cells from dividing and growing.
Biochemische Und Physiologische Effekte
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been shown to have both biochemical and physiological effects. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in lab experiments is its high potency against cancer cells. However, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to have cytotoxic effects on normal cells, which may limit its use in certain applications. Additionally, the synthesis method for 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine can be complex and may require specialized equipment and expertise.
Zukünftige Richtungen
Future research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could focus on further elucidating its mechanism of action and identifying potential drug targets. Additionally, studies could investigate the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, research could explore the potential use of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine in other disease areas, such as infectious diseases or autoimmune disorders.
In conclusion, 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is a synthetic compound that has shown promise in the field of medicinal chemistry, particularly in the treatment of cancer. While the exact mechanism of action of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine is not fully understood, studies have suggested that it may inhibit the activity of the enzyme topoisomerase II, leading to the induction of apoptosis and inhibition of cancer cell growth. Further research on 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine could lead to the development of new and effective cancer treatments.
Synthesemethoden
The synthesis of 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine involves the reaction of 2-aminothiazole with 2-bromo-5-chloropyridine in the presence of potassium carbonate. The resulting product is then treated with ethyl iodide to yield 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine. This synthesis method has been reported to have a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has been studied for its potential applications in medicinal chemistry, particularly in the treatment of cancer. In vitro studies have shown that 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Eigenschaften
CAS-Nummer |
116966-36-0 |
|---|---|
Produktname |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
Molekularformel |
C9H11N3OS |
Molekulargewicht |
209.27 g/mol |
IUPAC-Name |
6-ethoxy-1H-pyrido[2,3-b][1,4]thiazin-2-amine |
InChI |
InChI=1S/C9H11N3OS/c1-2-13-8-4-3-6-9(12-8)14-5-7(10)11-6/h3-5,11H,2,10H2,1H3 |
InChI-Schlüssel |
XRVDOMCLZFAQCG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
Kanonische SMILES |
CCOC1=NC2=C(C=C1)NC(=CS2)N |
Synonyme |
1H-Pyrido[2,3-b][1,4]thiazin-2-amine,6-ethoxy-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



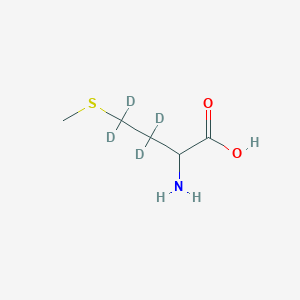
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
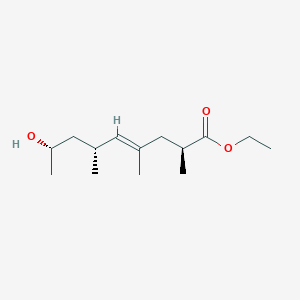
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)

